Bis(8-chlorooct-6-EN-1-YL)stannanone
Description
Bis(8-chlorooct-6-EN-1-YL)stannanone is an organotin compound featuring a tin-oxygen double bond (stannanone core) substituted with two 8-chlorooct-6-en-1-yl groups. Organotin compounds are known for their applications in catalysis, polymer stabilization, and biocides.
Properties
CAS No. |
106326-90-3 |
|---|---|
Molecular Formula |
C16H28Cl2OSn |
Molecular Weight |
426.0 g/mol |
IUPAC Name |
bis(8-chlorooct-6-enyl)-oxotin |
InChI |
InChI=1S/2C8H14Cl.O.Sn/c2*1-2-3-4-5-6-7-8-9;;/h2*6-7H,1-5,8H2;; |
InChI Key |
ZLCIOCZGNLHITM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=CCCl)CC[Sn](=O)CCCCCC=CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(8-chlorooct-6-en-1-yl)stannanone typically involves the reaction of 8-chlorooct-6-en-1-yl chloride with a tin-based reagent. One common method is the reaction of 8-chlorooct-6-en-1-yl chloride with tin(IV) chloride (SnCl4) in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(8-chlorooct-6-en-1-yl)stannanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
Bis(8-chlorooct-6-en-1-yl)stannanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Bis(8-chlorooct-6-en-1-yl)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in certain cell types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Challenges:
- Structural Uniqueness: The stannanone core distinguishes it from common organotin compounds (e.g., tributyltin oxide or stannoxanes). No analogs with unsaturated chlorinated alkyl chains (like 8-chlorooct-6-en-1-yl) are cited in the evidence.
- These lack relevance for comparative analysis.
Hypothetical Comparison Framework (If Data Existed):
| Property | Bis(8-chlorooct-6-EN-1-YL)stannanone | Tributyltin Oxide | Stannoxanes |
|---|---|---|---|
| Core Structure | Sn=O with unsaturated Cl-substituents | Sn-O-Sn ladder | Sn-O-Sn rings |
| Reactivity | Likely electrophilic at Sn center | Moderate | High (Lewis acidic) |
| Applications | Unknown (hypothetical: catalysis) | Biocides | Polymer additives |
| Toxicity | Not assessed | High | Moderate |
Note: This table is speculative due to the absence of empirical data.
Research Findings and Data Gaps
- Synthesis: No methods for synthesizing this compound are described in the evidence. By analogy to stannanone chemistry, a plausible route might involve tin(IV) precursors reacting with chlorinated alkene ligands.
- Stability : Chlorinated unsaturated ligands could impart hydrolytic instability, but this remains unverified.
- Spectroscopic Data : Critical parameters (e.g., $^{119}$Sn NMR shifts, IR Sn=O stretching frequencies) are undocumented.
Recommendations for Further Study
Database Expansion: Query specialized organometallic databases (e.g., Cambridge Structural Database, ICSD) for crystallographic or synthetic data.
Experimental Characterization : Prioritize NMR, X-ray diffraction, and thermogravimetric analysis to elucidate structure-property relationships.
Toxicity Profiling: Given the environmental concerns associated with organotins, assess ecotoxicological impacts per OECD guidelines.
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